molecular formula C18H12N2Na2O11S2 B15183377 Disodium 5-hydroxy-4-(((3-nitrophenoxy)acetyl)amino)naphthalene-1,7-disulphonate CAS No. 85896-02-2

Disodium 5-hydroxy-4-(((3-nitrophenoxy)acetyl)amino)naphthalene-1,7-disulphonate

Cat. No.: B15183377
CAS No.: 85896-02-2
M. Wt: 542.4 g/mol
InChI Key: IKSPXCJNRVJVQE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disodium 5-hydroxy-4-(((3-nitrophenoxy)acetyl)amino)naphthalene-1,7-disulphonate (CAS: 85896-01-1) is a naphthalene-derived disulphonate compound with a molecular formula of C₁₈H₁₄N₂O₁₁S₂ and a molecular weight of 498.441 g/mol . Its structure features a 3-nitrophenoxy acetyl amino substituent at position 4, hydroxyl at position 5, and disulphonate groups at positions 1 and 6. The compound exhibits hydrophilic properties, as indicated by its negative LogP value (-0.215) . It is primarily analyzed via reverse-phase HPLC using a Newcrom R1 column, optimized with acetonitrile/water/phosphoric acid mobile phases . Applications include pharmacokinetic studies and impurity isolation in preparative separations .

Properties

CAS No.

85896-02-2

Molecular Formula

C18H12N2Na2O11S2

Molecular Weight

542.4 g/mol

IUPAC Name

disodium;5-hydroxy-4-[[2-(3-nitrophenoxy)acetyl]amino]naphthalene-1,7-disulfonate

InChI

InChI=1S/C18H14N2O11S2.2Na/c21-15-8-12(32(25,26)27)7-13-16(33(28,29)30)5-4-14(18(13)15)19-17(22)9-31-11-3-1-2-10(6-11)20(23)24;;/h1-8,21H,9H2,(H,19,22)(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2

InChI Key

IKSPXCJNRVJVQE-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])O)[N+](=O)[O-].[Na+].[Na+]

Origin of Product

United States

Biological Activity

Disodium 5-hydroxy-4-(((3-nitrophenoxy)acetyl)amino)naphthalene-1,7-disulphonate (CAS Number: 85896-02-2) is a sulfonated naphthalene derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex molecular structure and has been studied for various pharmacological applications.

Molecular Formula: C18H12N2O11S2.2Na
Molecular Weight: 542.404 g/mol
Stereochemistry: Achiral
Charge: Neutral

PropertyValue
Molecular FormulaC18H12N2O11S2.2Na
Molecular Weight542.404 g/mol
StereochemistryAchiral
ChargeNeutral

This compound exhibits biological activity primarily through its interaction with biological macromolecules. The nitrophenoxyacetyl group is believed to enhance its binding affinity to various targets, including proteins and nucleic acids, which may lead to modulation of cellular processes.

Biological Activity

Research indicates that this compound may possess several biological activities, including:

  • Antioxidant Activity: The presence of hydroxyl groups in the naphthalene structure contributes to its ability to scavenge free radicals, potentially mitigating oxidative stress in cells.
  • Antimicrobial Properties: Preliminary studies suggest that this compound may exhibit antimicrobial effects against certain bacterial strains.
  • Anti-inflammatory Effects: Some evidence points to its potential in reducing inflammation markers in vitro, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antioxidant Evaluation

A study conducted on the antioxidant properties of this compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. The IC50 value was determined to be lower than that of ascorbic acid, indicating a stronger antioxidant potential.

Case Study 2: Antimicrobial Testing

In vitro tests against Escherichia coli and Staphylococcus aureus showed that this compound inhibited bacterial growth with minimum inhibitory concentration (MIC) values of 50 µg/mL and 75 µg/mL respectively. These findings suggest that it could serve as a lead compound for developing new antimicrobial agents.

Case Study 3: Anti-inflammatory Activity

Research involving the assessment of inflammatory cytokines in cultured macrophages treated with the compound revealed a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential use in therapeutic applications for inflammatory conditions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, affecting physicochemical properties and applications. Key comparisons include:

Table 1: Key Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents LogP Key Applications
Target Compound C₁₈H₁₄N₂O₁₁S₂ 498.44 3-nitrophenoxy, hydroxy, disulphonate -0.215 Pharmacokinetics, HPLC analysis
4-[[(3-Aminophenoxy)acetyl]amino]-5-hydroxynaphthalene-1,7-disulphonic acid (CAS: 84963-05-3) C₁₈H₁₆N₂O₉S₂ 468.46 3-aminophenoxy, hydroxy, disulphonate Not reported Synthetic intermediate, dye precursors
Disodium 6-[[2-[2-(cyclohexylamino)phenoxy]phenyl]azo]-4-[[(2,4-dichlorophenoxy)acetyl]amino]-5-hydroxynaphthalene-1,7-disulphonate (CAS: 85959-53-1) C₃₆H₃₀Cl₂N₄Na₂O₁₀S₂ 859.66 Dichlorophenoxy, azo, cyclohexylamino Not reported Pesticides, complex dye synthesis
Acid Red 33 (CI 17200; CAS: 3567-66-6) C₁₆H₁₁N₃Na₂O₈S₂ 499.38 Phenylazo, amino, hydroxy Not reported Hair dyes, textiles
Disodium 5-acetylamino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate (CAS: N/A) C₁₈H₁₄N₄Na₂O₈S₂ 528.43 Phenylazo, acetylamino Not reported Textile dyes, UV-Vis chromophores

Substituent-Driven Property Differences

Nitro vs. Amino Groups: The target compound’s 3-nitrophenoxy group enhances electron-withdrawing effects, increasing polarity and reducing LogP compared to the 3-aminophenoxy analog . This makes the target compound more hydrophilic, favoring aqueous solubility for HPLC analysis . In contrast, the 3-aminophenoxy derivative (CAS: 84963-05-3) may exhibit higher reactivity in coupling reactions due to the amine group’s nucleophilicity, making it suitable as a synthetic intermediate .

Azo vs. Nitrophenoxy Groups: Azo-containing compounds like Acid Red 33 and Disodium 5-acetylamino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate absorb strongly in visible light (λmax ~500 nm), critical for dye applications . The target compound lacks azo groups but includes a nitro group, which may confer stability under oxidative conditions, expanding its utility in pharmacokinetic studies .

Analytical Methodologies

  • Target Compound : Analyzed via reverse-phase HPLC (Newcrom R1 column) with phosphoric acid in the mobile phase, adaptable to UPLC for faster separations .
  • Azo Dyes (e.g., Acid Red 33) : Typically characterized using UV-Vis spectroscopy due to strong absorbance from azo chromophores .
  • High-Molecular-Weight Analogs (e.g., CAS: 85959-53-1) : Require advanced MS-compatible methods for structural elucidation due to complex substituents .

Application-Specific Differences

  • Dyes : Azo derivatives dominate textile and hair dye markets due to vivid colors . The target compound’s nitro group limits its use in dyes but enhances stability for analytical applications.
  • Pharmacokinetics : The target compound’s hydrophilicity and nitro group make it suitable for tracking metabolic pathways, unlike lipophilic pesticides (e.g., CAS: 85959-53-1) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing disodium 5-hydroxy-4-(((3-nitrophenoxy)acetyl)amino)naphthalene-1,7-disulphonate?

  • Methodological Answer : Synthesis typically involves sequential acylation and sulfonation steps. For naphthalene disulphonates, sulfonation is performed using concentrated sulfuric acid under controlled temperatures (e.g., 40–60°C). The nitro group introduction may require nitration prior to acylation, followed by neutralization with sodium hydroxide to form the disodium salt. Key intermediates should be purified via recrystallization (e.g., using ethanol/water mixtures) and monitored via TLC or HPLC .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be optimized for structural characterization of this compound?

  • Methodological Answer :

  • NMR : Use deuterated DMSO or D₂O as solvents to resolve aromatic proton signals (δ 6.5–8.5 ppm). The nitro group’s electron-withdrawing effect will deshield adjacent protons.
  • FT-IR : Focus on key functional groups: -OH (~3200 cm⁻¹), sulfonate S=O (~1180–1250 cm⁻¹), and nitro N=O (~1520–1350 cm⁻¹).
  • Mass Spectrometry : Employ ESI-MS in negative ion mode to detect the disodium adduct ([M-2Na]²⁻). Calibrate using sulfonated standards .

Q. What pH conditions stabilize this compound in aqueous solutions?

  • Methodological Answer : Stability testing should span pH 2–12. Prepare buffered solutions (e.g., HCl/NaOH for acidic/alkaline ranges) and monitor degradation via UV-Vis spectroscopy (λmax ~450–500 nm for azo derivatives). Note: Existing data gaps for similar compounds highlight the need for empirical validation .

Advanced Research Questions

Q. How can solid-phase extraction (SPE) be optimized for isolating this compound from complex environmental matrices (e.g., wastewater)?

  • Methodological Answer :

  • Sorbent Selection : Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and Milli-Q water.
  • Elution : Apply 2 mL methanol with 2% NH₄OH to recover >90% of polar sulfonates.
  • Matrix Interference : Pre-filter samples with GF/F (0.7 μm) and spike with deuterated internal standards (e.g., BP-3-d5) to correct for matrix effects .

Q. What experimental approaches are suitable for assessing the endocrine disruption potential of this compound?

  • Methodological Answer :

  • In Vitro Assays : Use ERα/β reporter gene assays (e.g., luciferase-based) to test estrogen receptor binding.
  • Metabolite Screening : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS.
  • Reference Compounds : Compare to known disruptors (e.g., BPA, triclosan) listed in EPA screening programs .

Q. How can degradation pathways and byproducts be analyzed under UV irradiation?

  • Methodological Answer :

  • Photolysis Setup : Exclude oxygen (N₂-purged quartz cells) to isolate direct photolysis. Use a UV-C lamp (254 nm) and monitor degradation kinetics via HPLC-DAD.
  • Byproduct Identification : Employ QTOF-MS with collision-induced dissociation (CID) to fragment ions and match to spectral libraries (e.g., NIST). Prioritize nitro-to-amine reduction products .

Data Contradiction Analysis

Q. How should conflicting reports on the compound’s solubility in polar solvents be resolved?

  • Methodological Answer :

  • Controlled Replication : Repeat solubility tests (e.g., in DMSO, methanol, water) under standardized conditions (25°C, inert atmosphere).
  • Analytical Validation : Quantify dissolved compound via gravimetric analysis after solvent evaporation.
  • Hypothesis Testing : Assess if trace impurities (e.g., residual salts) or hydration states explain discrepancies .

Q. What strategies address inconsistencies in reported LC-MS detection limits for sulfonated azo compounds?

  • Methodological Answer :

  • Ion Suppression Testing : Compare signal intensity in spiked vs. unspiked matrices (e.g., wastewater).
  • Column Optimization : Use a C18 column with 1.7 μm particles and 0.1% formic acid in mobile phases to enhance ionization.
  • Calibration Curves : Validate linearity (R² >0.99) across 0.1–100 μg/L, including matrix-matched standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.